1,2-Propanediol, 2-nitrate
Overview
Description
1,2-Propanediol, 2-nitrate, also known as propylene glycol dinitrate, is an organic chemical compound that is an ester of nitric acid and propylene glycol. It is structurally similar to nitroglycerin but has one fewer nitrate group. This compound is a colorless liquid with a characteristic and unpleasant odor. It is known for its explosive properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2-nitrate can be synthesized by reacting propylene glycol with nitric acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the safe handling of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous nitration of propylene glycol using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a nitration reactor, and the product is subsequently purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 2-nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The nitrate groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the nitrate groups, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols .
Scientific Research Applications
1,2-Propanediol, 2-nitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitrate esters.
Biology: The compound is studied for its effects on biological systems, particularly its vasodilatory properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, such as in the development of new pharmaceuticals.
Industry: It is used in the manufacture of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 1,2-propanediol, 2-nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. The molecular targets include guanylate cyclase, which is activated by nitric oxide, resulting in the production of cyclic guanosine monophosphate (cGMP). This pathway is crucial for the vasodilatory effects of the compound .
Comparison with Similar Compounds
1,2-Propanediol, 2-nitrate is similar to other nitrate esters such as nitroglycerin and 1,3-propanediol dinitrate. it is unique in its structural configuration and the number of nitrate groups.
Similar Compounds
Nitroglycerin: Contains three nitrate groups and is widely used in medical and industrial applications.
1,3-Propanediol Dinitrate: Similar in structure but differs in the position of the nitrate groups.
2,3-Butanediol Dinitrate: Another nitrate ester with different structural properties.
This compound stands out due to its specific chemical and physical properties, making it suitable for particular applications where other nitrate esters may not be as effective .
Properties
IUPAC Name |
1-hydroxypropan-2-yl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4/c1-3(2-5)8-4(6)7/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCMMKIIGJXXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873561 | |
Record name | 2-Nitrooxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20266-74-4 | |
Record name | 1,2-Propanediol, 2-nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrooxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(nitrooxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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